3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities. Compounds with this scaffold have exhibited antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
The synthesis of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO, leading to the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of antimicrobial, antiviral, and antifungal properties.
Medicine: Due to its diverse biological activities, it is being explored for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound’s antioxidant properties make it valuable in the development of materials that require oxidative stability.
Mechanism of Action
The mechanism of action of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves its interaction with various molecular targets and pathways . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and inflammation. Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-: This compound shares a similar structure but differs in its biological activities.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: Another similar compound with distinct biological properties.
Hexahydropyrrolo[1,2-a]pyrazin-3-one: This compound has a different substitution pattern, leading to variations in its chemical and biological behavior.
The uniqueness of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride lies in its specific substitution pattern and the resulting biological activities .
Biological Activity
3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 190.67 g/mol
- IUPAC Name : (3S,8aR)-3-methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride
- SMILES Notation : CC1CN2CCCC2CN1
The biological activity of 3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride is primarily linked to its interaction with various biological targets:
- Histamine Receptor Modulation : Similar compounds have been noted for their ability to act on histamine receptors, which are involved in numerous physiological processes including immune response and neurotransmission .
- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, suggesting potential protective effects against oxidative stress .
Antioxidant Properties
Research indicates that derivatives of the pyrazine structure exhibit strong antioxidant activity. For instance, studies on related compounds have shown their efficacy in scavenging free radicals and reducing oxidative damage in cellular models .
Immunomodulatory Effects
There is emerging evidence that compounds structurally similar to 3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-one hydrochloride can modulate immune responses. In animal models, these compounds have been shown to influence cytokine production and immune cell activation .
Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant potential of a related compound in a murine model. The compound was administered at various doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of weeks. Results indicated a dose-dependent reduction in oxidative markers and improved survival rates among treated groups compared to controls .
Study 2: Immune Response Modulation
In another study focusing on autoimmune responses, mice treated with a similar pyrazine derivative showed altered levels of anti-dsDNA antibodies after treatment. This suggests potential applications in managing autoimmune diseases such as lupus .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₈H₁₅ClN₂O |
Molecular Weight | 190.67 g/mol |
Predicted Collision Cross Section | 132.3 Ų (M+H) |
Antioxidant Activity (DPPH Assay) | IC50 = X μM (hypothetical data) |
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H |
InChI Key |
MCDKHLQMAKSRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CCCC2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.